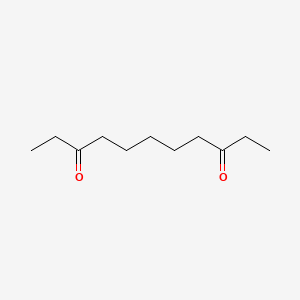

3,9-Undecanedione

Description

3,9-Undecanedione is a hypothetical linear diketone with the molecular formula C₁₁H₂₀O₂, featuring ketone groups at the 3rd and 9th positions of an undecane backbone. While direct evidence for this compound is absent in the provided materials, its structure can be inferred from analogous undecanediones like 4,7-Undecanedione (CAS 67632-30-8) and 2,5-Undecanedione (CAS 7018-92-0), which share the same molecular formula but differ in ketone positioning . Diketones like these are critical intermediates in organic synthesis, particularly in cyclization reactions such as the Stetter reaction, which produces cyclopentenones and other cyclic ketones .

Properties

CAS No. |

17745-35-6 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

undecane-3,9-dione |

InChI |

InChI=1S/C11H20O2/c1-3-10(12)8-6-5-7-9-11(13)4-2/h3-9H2,1-2H3 |

InChI Key |

PUJPEAVDKOEVSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCCCCC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,9-Undecanedione can be synthesized through various methods. One common method involves the Stetter reaction, which is a conjugate addition of an aldehyde to an activated olefin. For example, the reaction of heptanal with 3-buten-2-one in the presence of a thiazolium salt catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 3,9-Undecanedione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction of this compound can yield alcohols.

Substitution: The diketone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with this compound under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted diketones depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,9-Undecanedione is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving diketones

Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique structure contributes to the synthesis of compounds with desirable sensory properties.

Mechanism of Action

The mechanism of action of 3,9-Undecanedione involves its reactivity as a diketone. The compound can participate in various chemical reactions due to the presence of two carbonyl groups. These reactions often involve nucleophilic attack on the carbonyl carbon, leading to the formation of new chemical bonds.

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze reactions involving diketones. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Comparison with Positional Isomers

Table 1: Key Properties of Undecanedione Isomers

Key Differences :

- Reactivity : Ketone positioning influences steric and electronic effects. For example, 2,5-undecanedione is more reactive in cyclization due to proximity of carbonyl groups, enabling efficient formation of five-membered rings .

- Applications : 4,7-Undecanedione is used in fragrances, while 2,5-undecanedione is pivotal in synthesizing jasmine-like aroma compounds .

Comparison with Structurally Similar 3,9-Disubstituted Undecane Derivatives

Table 2: 3,9-Disubstituted Undecane Derivatives

Structural and Functional Contrasts :

- Backbone Complexity : Unlike the linear this compound, spirocyclic derivatives (e.g., phosphorus-containing compounds) exhibit rigid, fused ring systems that enhance thermal stability and flame-retardant efficacy .

- Applications: Spirocyclic phosphorus compounds are widely used in flame retardants for epoxy resins, achieving self-extinguishing properties at 10% loading , while expanding monomers like BAOM reduce shrinkage in dental resins .

Comparison with Aliphatic Undecane Derivatives

Table 3: Undecane Derivatives with Non-Ketone Functional Groups

Key Differences :

Research Implications and Gaps

- Synthetic Routes: While 2,5-Undecanedione is synthesized via the Stetter reaction , methods for this compound remain unexplored. Potential pathways could involve selective oxidation of 3,9-diols or ketone protection/deprotection strategies.

- Biological Activity : Spirocyclic 3,9-diazatetrastar compounds show antitumor activity by targeting FGFR-1 and GSK-3β , but diketones like this compound may lack such bioactivity due to differing functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.